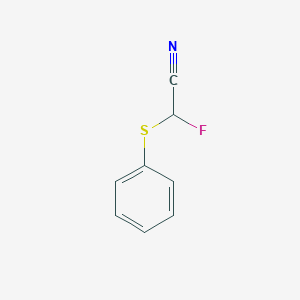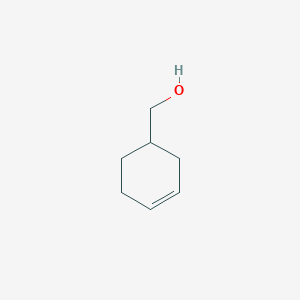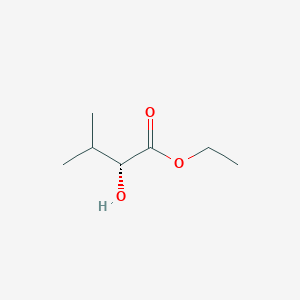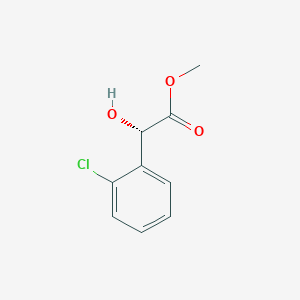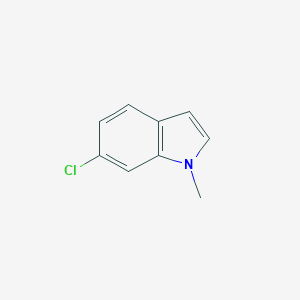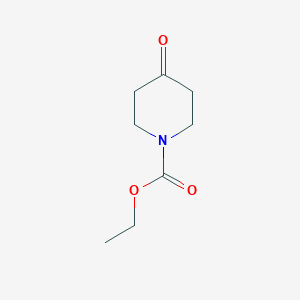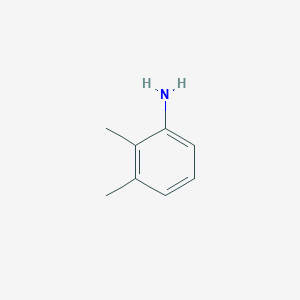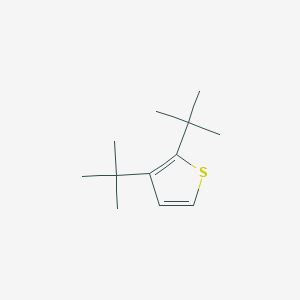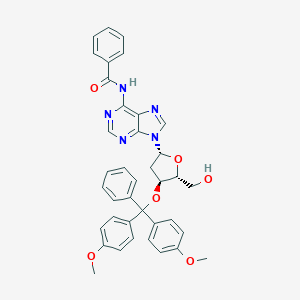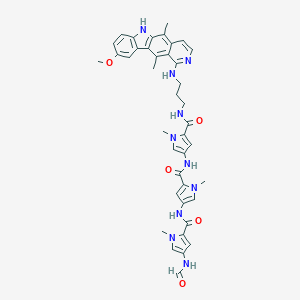
Distel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distel is a natural compound found in various plants, including the milk thistle plant. It has gained significant attention in recent years due to its potential therapeutic benefits. Distel has been extensively studied for its ability to prevent and treat a wide range of diseases, including liver disease, cancer, and diabetes.
Mécanisme D'action
Distel works by inhibiting the production of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. It also activates various cellular signaling pathways that promote cell survival and inhibit cell death. These mechanisms of action make distel a promising candidate for the treatment of various diseases.
Effets Biochimiques Et Physiologiques
Distel has been shown to have a range of biochemical and physiological effects on the body. It has been found to reduce inflammation, improve insulin sensitivity, and lower cholesterol levels. It also has hepatoprotective effects, which can help to prevent liver damage and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
Distel has several advantages for use in lab experiments. It is a natural compound, which means it is less likely to have toxic effects on cells and tissues. It is also relatively easy to obtain and purify, making it a cost-effective option for research. However, distel also has some limitations. Its effects can be dose-dependent, which means that high doses may have different effects than low doses. It can also be difficult to control for variables in experiments, which can make it challenging to draw definitive conclusions.
Orientations Futures
There are several future directions for research on distel. One area of interest is its potential as a treatment for liver disease. Studies have shown that distel can improve liver function and reduce liver damage, making it a promising candidate for the treatment of liver disease. Another area of interest is its potential as an anti-cancer agent. Distel has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanisms of action of distel and how it interacts with other compounds in the body.
Conclusion:
Distel is a natural compound with significant potential for use in the prevention and treatment of various diseases. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, distel has several advantages, including its natural origin and ease of extraction. Further research is needed to fully understand the mechanisms of action of distel and its potential therapeutic benefits.
Méthodes De Synthèse
Distel can be obtained from the seeds of the milk thistle plant using various extraction methods, including solvent extraction and supercritical fluid extraction. The extraction process involves separating the active ingredients from the plant material and purifying them to obtain a concentrated form of distel.
Applications De Recherche Scientifique
Distel has been the subject of numerous scientific studies, and its potential therapeutic benefits have been extensively investigated. The compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have hepatoprotective effects, making it a potential treatment for liver disease.
Propriétés
Numéro CAS |
144236-70-4 |
|---|---|
Nom du produit |
Distel |
Formule moléculaire |
C40H42N10O5 |
Poids moléculaire |
742.8 g/mol |
Nom IUPAC |
4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53) |
Clé InChI |
GQUAIKWWRYLALG-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
SMILES canonique |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
Autres numéros CAS |
144236-70-4 |
Synonymes |
DISTA-ELLIPT distamycin-ellipticine hydbrid Distel distel(1+) N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



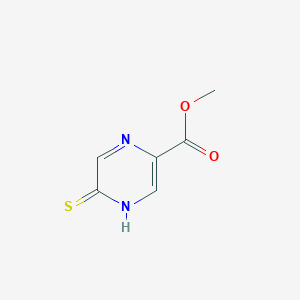
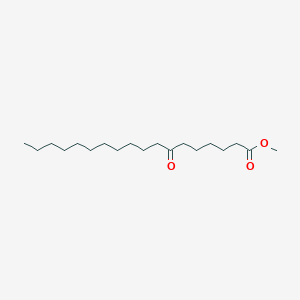
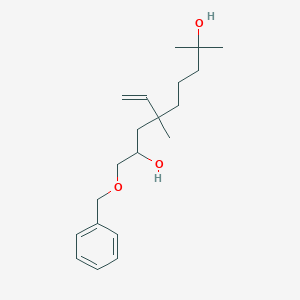
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)
